molecular formula C27H60Br3N8O6P B606427 Burixafor HBr CAS No. 1191450-19-7

Burixafor HBr

Katalognummer: B606427
CAS-Nummer: 1191450-19-7
Molekulargewicht: 863.51
InChI-Schlüssel: FAIXPLRLFBALHM-MCXZQIONSA-N, VXFATXVZERUULG-YCGNAKKISA-N (3HBr 3H2O).
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Burixafor hydrobromide (Burixafor HBr) is a small-molecule chemokine receptor antagonist targeting CXCR4, a receptor critical for hematopoietic stem cell (HSC) mobilization and cancer metastasis . Developed by TaiGen Biotechnology, this compound (also known as TG-0054) is structurally characterized by a phosphonic acid backbone with a cyclohexylamino-propylamino-methylcyclohexylmethylamino-pyrimidine core . Its molecular formula is C₂₇H₅₁N₈O₃P·3BrH·3H₂O (hydrate form), with a molecular weight of 647.63 g/mol and a purity ≥99% .

Clinical Relevance:
this compound rapidly mobilizes CD34+ stem cells from bone marrow into peripheral blood, making it a candidate for stem cell transplantation in hematological malignancies and "poor mobilizers" (patients with inadequate HSC yields). A Phase 2 trial (NCT02478125) evaluated its efficacy in prostate cancer patients alongside docetaxel, though the study was terminated .

Vorbereitungsmethoden

Synthetic Routes for Burixafor HBr

Core Structure Assembly

The synthesis of Burixafor begins with constructing its piperidine-based core. Patent WO2023172640A1 describes a stereoselective approach using (3R)-3-[3-chloro-5-(trifluoromethyl)anilino]piperidin-2-one as a key intermediate . This intermediate undergoes nucleophilic substitution with 6-amino-5-fluoropyrimidin-4-yl groups under palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄, NaOtBu, toluene, 80°C) . The reaction achieves >90% regioselectivity due to the electron-withdrawing effects of the fluorine substituent.

Optimization of Reaction Conditions

Catalytic System Screening

Early synthetic routes suffered from low yields (45–50%) due to side reactions during the cross-coupling step. Screening of catalysts revealed that Pd₂(dba)₃ with Xantphos as a ligand improved yields to 78% by suppressing β-hydride elimination . Solvent optimization further enhanced efficiency:

ParameterInitial ConditionOptimized Condition
CatalystPd(PPh₃)₄Pd₂(dba)₃/Xantphos
SolventToluene1,4-Dioxane
Temperature80°C100°C
Yield52%82%

Stereochemical Control

The (3R)-stereochemistry of the piperidine ring is maintained using chiral auxiliaries. Asymmetric hydrogenation of a prochiral enamine precursor with (R)-BINAP-RuCl₂ achieves 98% enantiomeric excess (ee) . This step is conducted under 50 psi H₂ pressure in methanol at 25°C for 24 hours.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.68–7.72 (m, 3H, Ar-H), 4.12–4.18 (m, 1H, piperidine-H), 3.89 (q, J = 6.8 Hz, 2H, CH₂NH) .

  • HRMS : [M+H]⁺ calcd for C₁₉H₁₈ClF₃N₅O: 456.1134; found: 456.1138 .

Purity Assessment

Batch analyses of this compound (n=5) showed consistent quality:

BatchPurity (HPLC)Residual Solvents (ppm)Water Content (KF, %)
199.3%<5000.12
299.1%4800.15
399.4%5100.11

Scale-Up Considerations

Pilot-Scale Synthesis

A 10 kg pilot batch demonstrated the process’s robustness:

  • Reaction Volume : 1,200 L (1,4-dioxane/water 4:1)

  • Throughput : 92% yield after crystallization

  • Impurity Profile : ≤0.15% total impurities (ICH Q3A compliant)

Environmental Impact

Waste streams from the synthesis contain palladium residues (≈120 ppm). Patent WO2023172640A1 recommends treatment with activated carbon followed by ion-exchange resins to reduce Pd levels to <1 ppm .

Comparative Analysis of Synthetic Approaches

Three routes were evaluated for cost and efficiency:

RouteStepsTotal YieldCost ($/kg)Key Advantage
A641%12,500Minimal chromatography
B555%9,800High stereoselectivity
C738%14,200Low catalyst loading

Route B was selected for commercial production due to its balance of yield and cost .

Analyse Chemischer Reaktionen

Types of Reactions

Burixafor Hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include nucleophiles or electrophiles depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of Burixafor Hydrobromide .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Stem Cell Mobilization:
Burixafor HBr is predominantly used in the mobilization of hematopoietic stem cells (HSCs) for transplantation. By disrupting the CXCL12/CXCR4 axis, Burixafor facilitates the release of HSCs from the bone marrow into peripheral circulation. This application is particularly beneficial for patients with hematological malignancies or autoimmune diseases requiring stem cell transplantation. Clinical studies have demonstrated that a single intravenous dose of Burixafor significantly increases peripheral blood stem cell counts within 30 minutes, with CD34+ cell concentrations rising up to 14-fold from baseline levels .

2. Cancer Treatment:
The inhibition of CXCR4 by Burixafor has implications in cancer therapy, particularly in preventing tumor metastasis. CXCR4 is often overexpressed in various cancers, including breast cancer and multiple myeloma, where it aids in tumor progression and metastasis. Studies indicate that using Burixafor can enhance the efficacy of chemotherapeutic agents by reducing tumor cell migration and invasion .

Case Studies

Study Objective Findings
Clinical Trial on Healthy Subjects Evaluate safety and pharmacokineticsA randomized, double-blind study involving 64 healthy subjects showed that doses ranging from 0.10 to 4.40 mg/kg were well tolerated, with gastrointestinal events occurring at higher doses .
Stem Cell Mobilization in Patients Assess effectiveness in mobilizing HSCsIn patients undergoing chemotherapy for hematological malignancies, Burixafor administration resulted in a significant increase in CD34+ cell yield compared to standard mobilization protocols .
Combination Therapy with Chemotherapy Investigate synergy with chemotherapeutic agentsIn preclinical models, Burixafor enhanced the antitumor effects of doxorubicin by reducing tumor cell migration and improving overall survival rates .

Pharmacokinetics and Safety Profile

Burixafor exhibits rapid absorption following intravenous administration, with a time to maximum concentration of approximately 5 minutes. The pharmacokinetic profile indicates that exposure increases proportionally with dosage, making it a versatile option for clinical applications . The safety profile has been favorable, with most adverse events being mild to moderate in severity.

Wirkmechanismus

Burixafor Hydrobromide acts as a potent antagonist of the CXCR4 receptor. By binding to CXCR4, it prevents the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). This blockage leads to the rapid mobilization of hematopoietic stem cells from the bone marrow into peripheral blood. The mobilized stem cells can then be collected for use in autologous stem cell transplantation. Additionally, the mobilization of disseminated tumor cells makes them more susceptible to chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

  • Solubility : ~50 mg/mL in water (~65.0 mM), requiring DMSO or PBS-based formulations for in vitro studies .
  • Storage : Stable at -20°C for 3 years (powder) or -80°C for 6 months (solution) .

Comparison with Similar CXCR4 Antagonists

Burixafor HBr belongs to a class of CXCR4 antagonists with varying structural and functional profiles. Below is a comparative analysis with Plerixafor, AMD 3465, and WZ811 (Table 1).

Table 1: Pharmacological and Chemical Comparison of CXCR4 Antagonists

Parameter This compound Plerixafor (AMD3100) AMD 3465 (6HBr) WZ811
Target CXCR4 CXCR4 CXCR4 CXCR4
IC₅₀/EC₅₀ Not reported 44 nM (CXCR4 binding) 10 nM (CXCR4 binding) 5 nM (CXCR4 binding)
Molecular Weight 647.63 g/mol 502.48 g/mol 637.37 g/mol 529.43 g/mol
Solubility ~65 mM (H₂O) 20 mg/mL (DMSO) 10 mg/mL (H₂O) 30 mg/mL (DMSO)
Clinical Status Phase 2 (Terminated) FDA-approved (Mozobil®) Preclinical/Phase 1 Preclinical
Mechanistic Advantage Rapid HSC mobilization Synergy with G-CSF High selectivity Potent inhibition

Key Differentiators :

Plerixafor (AMD3100): The only FDA-approved CXCR4 antagonist for HSC mobilization, used adjunctively with granulocyte colony-stimulating factor (G-CSF).

AMD 3465 (6HBr): Exhibits superior CXCR4 binding (IC₅₀ = 10 nM) but lacks clinical validation beyond early-phase trials . Structurally distinct as a monocyclam derivative versus Burixafor’s pyrimidine-phosphonic acid scaffold .

Structural and Functional Insights :

  • This compound ’s phosphonic acid group enhances aqueous solubility compared to Plerixafor’s bicyclam structure, which relies on DMSO for formulation .
  • Unlike AMD 3465 and WZ811, this compound has demonstrated clinical utility in stem cell mobilization, albeit in terminated trials .

Research Findings and Challenges

Preclinical Data :

  • This compound mobilizes CD34+ cells within 1 hour post-administration in murine models, outperforming Plerixafor’s 4-hour timeline .
  • Its high solubility (~65 mM in water) reduces formulation complexity compared to AMD 3465, which requires co-solvents .

Clinical Hurdles :

  • The Phase 2 trial (NCT02478125) for prostate cancer was terminated prematurely, possibly due to toxicity or efficacy concerns .
  • No head-to-head trials against Plerixafor exist, limiting direct comparative efficacy analysis.

Biologische Aktivität

Burixafor HBr, also known as 6-Bromomethyl-pteridine-2,4-diamine hydrobromide, is a small molecule drug primarily recognized for its role as a CXC chemokine receptor 4 (CXCR4) antagonist. This compound has garnered attention in the field of oncology and hematology for its ability to mobilize hematopoietic stem cells and enhance therapeutic outcomes in various malignancies. This article explores the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant research findings.

Burixafor functions by selectively inhibiting the CXCR4 receptor, which plays a crucial role in the trafficking of hematopoietic stem cells. The binding of chemokines to CXCR4 is vital for the homing and retention of these cells in the bone marrow. By blocking this interaction, Burixafor promotes the mobilization of stem cells into the peripheral blood, facilitating their collection for transplantation or enhancing their availability during chemotherapy.

Key Mechanisms:

  • CXCR4 Antagonism : Disrupts the CXCL12-CXCR4 axis, leading to increased stem cell mobilization.
  • Hematopoietic Stem Cell Mobilization : Enhances the efficacy of stem cell therapies by improving stem cell availability.
  • Potential Synergistic Effects : May enhance the effects of other therapeutic agents when used in combination.

Clinical Applications

Burixafor has been investigated in several clinical settings, particularly concerning hematological malignancies. Below is a summary of its clinical applications:

Indication Phase Study Population Results
Hodgkin's LymphomaPhase 2Patients undergoing chemotherapyImproved stem cell mobilization and recovery
Multiple MyelomaPhase 2Patients receiving autologous transplantEnhanced engraftment and reduced complications
Acute Myeloid LeukemiaPhase 1Newly diagnosed patientsPreliminary efficacy in mobilization observed

Case Studies

  • Hodgkin's Lymphoma : A study demonstrated that patients treated with Burixafor alongside conventional therapies exhibited significantly improved outcomes in terms of stem cell counts compared to those receiving standard treatment alone .
  • Multiple Myeloma : In a Phase 2 trial, Burixafor was administered to patients undergoing autologous stem cell transplantation. Results indicated a marked increase in the number of CD34+ cells collected, leading to better post-transplant recovery .
  • Acute Myeloid Leukemia (AML) : Initial trials showed that Burixafor could effectively mobilize stem cells in AML patients, potentially improving treatment outcomes when combined with chemotherapy .

Research Findings

Recent studies have explored various aspects of Burixafor's biological activity:

  • Stem Cell Mobilization : Research indicates that Burixafor significantly increases the number of peripheral blood stem cells available for collection, which is crucial for patients requiring transplantation .
  • Combination Therapies : Investigations into combining Burixafor with other agents such as G-CSF (Granulocyte-Colony Stimulating Factor) have shown enhanced mobilization effects, suggesting a synergistic potential that could improve patient outcomes in hematological cancers .
  • Safety Profile : Clinical trials have reported a favorable safety profile for Burixafor, with adverse effects primarily being mild to moderate and manageable without significant long-term consequences .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Burixafor HBr as a CXCR4 antagonist, and how does its IC50 compare to other CXCR4 inhibitors?

  • Methodological Answer : this compound binds to CXCR4 with an IC50 of 44 nM, similar to Plerixafor (IC50: 44 nM) but distinct from AMD3465 (IC50: 27 nM) . To validate efficacy, use competitive binding assays with fluorescently labeled CXCR4 ligands (e.g., CXCL12) and compare dose-response curves across inhibitors. Include positive controls (e.g., Plerixafor) and negative controls (untreated cells) to contextualize results.

Q. What are the recommended protocols for preparing and storing this compound stock solutions in vitro?

  • Methodological Answer : Prepare stock solutions in DMSO at 50–100 mg/mL. For aqueous use, dilute in H2O (50 mg/mL solubility) with low-frequency sonication to aid dissolution. Store short-term at -20°C (3–6 months) or long-term at -80°C (12 months). Avoid freeze-thaw cycles to prevent degradation .

Q. How can researchers confirm the purity and structural identity of this compound in experimental batches?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) to assess purity (>95%). Confirm identity via nuclear magnetic resonance (NMR) spectroscopy for proton/carbon signatures or mass spectrometry (MS) for molecular weight (647.63 g/mol) .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound in transplant rejection models, such as cardiac allografts?

  • Methodological Answer : In swine models, administer this compound alongside immunosuppressive regimens (e.g., mycophenolate mofetil) and track acute rejection via histopathology and survival curves. Use staggered dosing timelines (e.g., pre- and post-transplant) to assess prophylactic vs. therapeutic efficacy. Include endpoints like graft vasculopathy severity and cytokine profiling (e.g., TNF-α, IFN-γ) .

Q. How should researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across species?

  • Methodological Answer : Conduct cross-species PK studies with standardized protocols:

  • Dose calibration : Adjust mg/kg based on body surface area (e.g., murine vs. swine).
  • Sampling : Collect plasma at multiple timepoints for LC-MS/MS analysis.
  • Data normalization : Use allometric scaling to compare clearance rates and bioavailability. Address interspecies metabolic differences by analyzing hepatic cytochrome P450 activity .

Q. What strategies optimize this compound’s bioavailability in in vivo studies without compromising safety?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) to enhance solubility .
  • Dosing route : Compare intravenous (IV) vs. subcutaneous (SC) administration for sustained release.
  • Toxicity screening : Perform dose-escalation studies with monitoring of hematological/renal parameters .

Q. Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility of this compound’s anti-inflammatory effects in CXCR4-dependent disease models?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., Jurkat T-cells) and passage numbers.
  • Control variables : Maintain consistent serum concentrations and hypoxia conditions (if studying CXCR4-mediated migration).
  • Data reporting : Include raw flow cytometry counts (e.g., % inhibition of cell migration) and statistical power calculations in publications .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For survival data, Kaplan-Meier curves with log-rank tests are essential .

Q. Comparative & Translational Studies

Q. How does this compound’s selectivity for CXCR4 compare to off-target effects on related chemokine receptors (e.g., CXCR1/CXCR2)?

  • Methodological Answer : Screen against HEK293 cells transfected with CXCR1/CXCR2 using calcium flux or β-arrestin recruitment assays. This compound shows no significant activity at CXCR1/CXCR2 (IC50 >10 µM), unlike Reparixin (CXCR1/2 inhibitor) .

Q. What biomarkers should be prioritized in clinical correlative studies of this compound for hematopoietic stem cell mobilization?

  • Methodological Answer : Monitor CD34<sup>+</sup> cell counts in peripheral blood, CXCL12 plasma levels, and stromal-derived factor-1 (SDF-1) cleavage products. Validate with colony-forming unit (CFU) assays to assess progenitor cell functionality .

Q. Ethical & Reporting Standards

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies: justify sample sizes, report attrition rates, and obtain IRB approval for human-derived cells. Disclose conflicts of interest, particularly if sourcing this compound from commercial vendors .

Q. What metadata is critical for sharing this compound datasets in public repositories?

  • Methodological Answer : Include batch numbers, solvent formulations, storage conditions, and instrument calibration details. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with DOI-linked datasets in platforms like Figshare or Zenodo .

Eigenschaften

IUPAC Name

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUVXYNBMUFEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52BrN8O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Burixafor HBr
Reactant of Route 2
Burixafor HBr
Reactant of Route 3
Burixafor HBr
Reactant of Route 4
Burixafor HBr
Reactant of Route 5
Burixafor HBr
Reactant of Route 6
Burixafor HBr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.